![molecular formula C13H18N2O2 B1477443 2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097944-27-7](/img/structure/B1477443.png)

2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Vue d'ensemble

Description

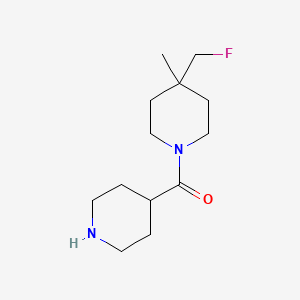

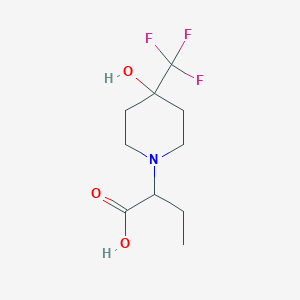

“2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a chemical compound that belongs to the class of benzoxazepine derivatives . It has a linear formula of C10H13ClN2O2 .

Synthesis Analysis

The synthesis of benzoxazepine derivatives, including “2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol allows for the preparation of a series of benzoxazepine derivatives .Molecular Structure Analysis

The molecular structure of “2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” can be represented by the linear formula C10H13ClN2O2 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicate that the hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Applications De Recherche Scientifique

Process Development and Scale-Up

The benzoxazepine core, a crucial structural feature in several kinase inhibitors, is highlighted in the scalable synthesis process of a benzoxazepine-containing mTOR inhibitor. This synthesis involves distinct chemical fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating the compound's utility in creating complex therapeutic agents (Naganathan et al., 2015).

Stereocontrolled Synthesis

A method for the stereocontrolled synthesis of tetrahydrobenzo[f][1,4]oxazepines showcases the compound's versatility in drug-like molecule development. This synthesis allows for combinatorial introduction of diversity points, underscoring the compound's potential in medicinal chemistry (Banfi et al., 2013).

Heterocyclic Chemistry

Research on the synthesis and identification of oxazepine derivatives from 2-aminobenzimidazole emphasizes the compound's role in producing a variety of heterocyclic compounds, which are pivotal in the development of new pharmaceuticals (Adnan et al., 2014).

Biomass-Involved Synthesis

An innovative method involves the biomass-derived synthesis of benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepines. This approach highlights the compound's role in sustainable chemical synthesis, leveraging renewable resources to create complex heterocycles (Zhang et al., 2015).

Spectroscopic and X-ray Diffraction Studies

Studies on benzimidazole-tethered oxazepine heterocyclic hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, provide insights into the compound's structural and electronic properties. These studies are crucial for understanding the compound's potential applications in nonlinear optical (NLO) materials and other advanced materials (Almansour et al., 2016).

Propriétés

IUPAC Name |

2-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-4-12-11(7-9)8-15(5-6-17-12)13(16)10(2)14/h3-4,7,10H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKISXAXFPRVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN(C2)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)

![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)

![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)